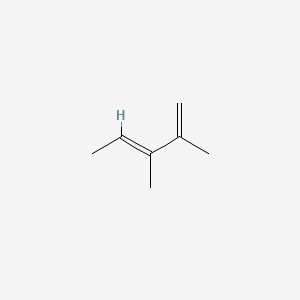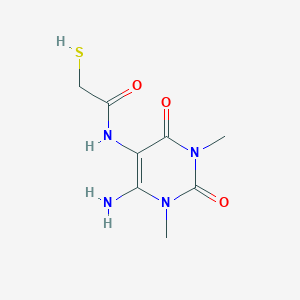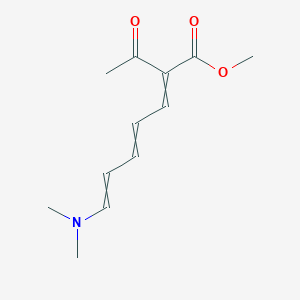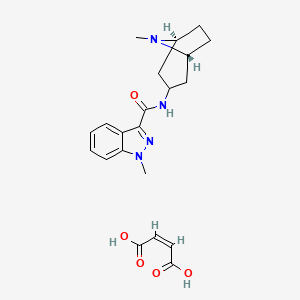
LY-278,584 Potent 5-HT3 antagoni
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LY-278,584 is a potent and highly selective antagonist of 5-hydroxytryptamine (5-HT3) receptors. This compound is widely used in scientific research to study the localization and function of 5-HT3 receptors, which are a subtype of serotonin receptors involved in various physiological processes, including neurotransmission, gastrointestinal motility, and nociception .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of LY-278,584 involves several steps, starting from commercially available precursorsThe reaction conditions typically involve the use of strong bases and high temperatures to facilitate the cyclization and coupling reactions .
Industrial Production Methods
While specific industrial production methods for LY-278,584 are not widely documented, the synthesis generally follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity. Industrial production may involve the use of continuous flow reactors and advanced purification techniques to ensure high-quality output .
Analyse Des Réactions Chimiques
Types of Reactions
LY-278,584 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, such as alkyl, aryl, or halogen substituents .
Applications De Recherche Scientifique
LY-278,584 has a wide range of applications in scientific research:
Chemistry: Used as a ligand to study the binding properties and localization of 5-HT3 receptors.
Biology: Helps in understanding the role of 5-HT3 receptors in various physiological processes, including neurotransmission and gastrointestinal motility.
Medicine: Investigated for its potential therapeutic applications in conditions like irritable bowel syndrome and chemotherapy-induced nausea and vomiting.
Industry: Utilized in the development of new drugs targeting 5-HT3 receptors .
Mécanisme D'action
LY-278,584 exerts its effects by selectively binding to and blocking 5-HT3 receptors. These receptors are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems. By antagonizing these receptors, LY-278,584 inhibits the action of serotonin, thereby modulating neurotransmission and other physiological processes. The molecular targets include the 5-HT3 receptor subunits, and the pathways involved are primarily related to serotonin signaling .
Comparaison Avec Des Composés Similaires
LY-278,584 is unique in its high selectivity and potency for 5-HT3 receptors. Similar compounds include:
Granisetron: Another 5-HT3 receptor antagonist used clinically to prevent nausea and vomiting.
Ondansetron: Widely used in clinical settings for its antiemetic properties.
Tropisetron: Used for similar therapeutic purposes as granisetron and ondansetron
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties, such as half-life, bioavailability, and side effect profiles.
Propriétés
Formule moléculaire |
C21H26N4O5 |
|---|---|
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;1-methyl-N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]indazole-3-carboxamide |
InChI |
InChI=1S/C17H22N4O.C4H4O4/c1-20-12-7-8-13(20)10-11(9-12)18-17(22)16-14-5-3-4-6-15(14)21(2)19-16;5-3(6)1-2-4(7)8/h3-6,11-13H,7-10H2,1-2H3,(H,18,22);1-2H,(H,5,6)(H,7,8)/b;2-1-/t11?,12-,13+; |
Clé InChI |
ZOJYCXMLLOMXGF-MHKBTXPMSA-N |
SMILES isomérique |
CN1[C@@H]2CC[C@H]1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C.C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
CN1C2CCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


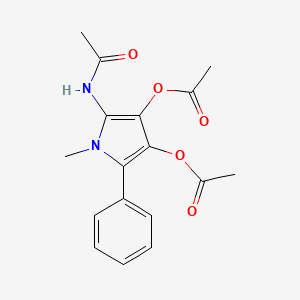
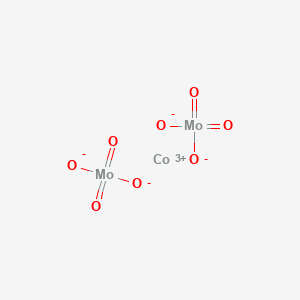

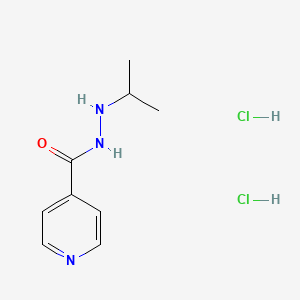
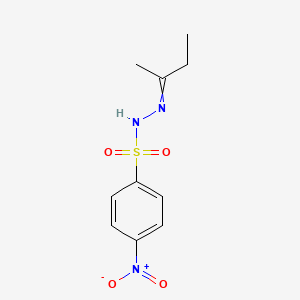
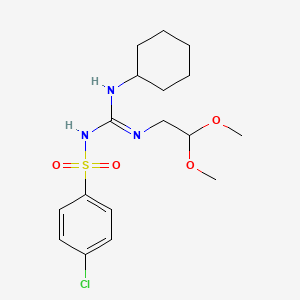
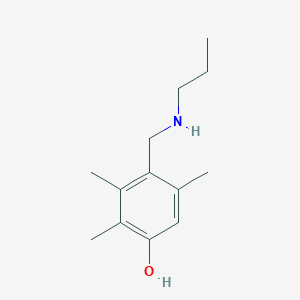
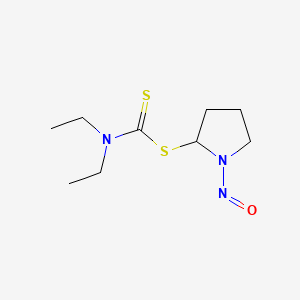

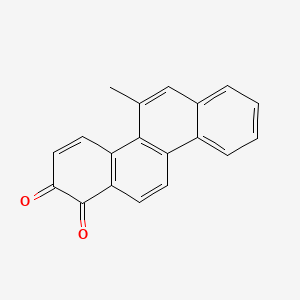
![1,2,3,3A,4,9B-Hexahydro-pyrrolo[3,4-C]quinoline-5-carboxylic acid tert-butyl ester](/img/structure/B13805848.png)
